Product packaging for 3,4,4-Trichlorobut-3-en-2-one(Cat. No.:CAS No. 5780-63-2)

3,4,4-Trichlorobut-3-en-2-one

Cat. No.: B1205262
CAS No.: 5780-63-2
M. Wt: 173.42 g/mol
InChI Key: YIQIQDJXRIRNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4-Trichlorobut-3-en-2-one is a specialized chemical reagent valued in organic synthesis for its utility as a versatile building block. Its structure, featuring a ketone group adjacent to a trichloro-substituted alkene, makes it a valuable precursor for the synthesis of various polyfunctional compounds and heterocycles . Research indicates that analogous trichloromethyl-substituted alkenes and enones are effective electrophilic synthons that can undergo further transformation into dichloromethyl groups, which are valuable for generating molecular diversity . Furthermore, related trichlorobut-enoyl derivatives have been successfully used in Friedel-Crafts acylation reactions to create novel organometallic complexes, demonstrating the potential of this class of compounds in materials science and catalysis research . The reactivity of the trichloromethyl group in similar systems also allows for cyclization reactions under superacidic conditions, leading to the formation of carbocyclic structures like indan-1-ones, which are relevant scaffolds in medicinal chemistry . This compound is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl3O B1205262 3,4,4-Trichlorobut-3-en-2-one CAS No. 5780-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,4-trichlorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl3O/c1-2(8)3(5)4(6)7/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQIQDJXRIRNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206498
Record name Methyltrichlorovinylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5780-63-2
Record name Methyltrichlorovinylketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltrichlorovinylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4,4 Trichlorobut 3 En 2 One and Its Derivatives

Direct Halogenation Methodologies (e.g., Chlorination of 3-Buten-2-one)

Direct halogenation presents a straightforward approach for the synthesis of chlorinated butenones. For instance, the chlorination of 3-buten-2-one can be performed to introduce chlorine atoms to the butenone backbone. The reaction of chlorine atoms with 3-buten-2-ol, a related precursor, has been studied, revealing that the reaction proceeds via addition of chlorine to the double bond and hydrogen abstraction. acs.org This suggests that direct chlorination of 3-buten-2-one would likely involve similar electrophilic addition mechanisms. The reaction conditions, such as the choice of chlorinating agent and solvent, would be critical in controlling the regioselectivity and the degree of chlorination to achieve the desired 3,4,4-trichloro-substituted product.

Condensation Reactions Involving Halogenated Aldehydes (e.g., Chloral (B1216628) with Acetophenones)

A prominent method for synthesizing derivatives of 3,4,4-trichlorobut-3-en-2-one involves the condensation of halogenated aldehydes, such as chloral, with ketones like acetophenones. beilstein-journals.orgsemanticscholar.org This aldol (B89426) condensation reaction typically proceeds in the presence of a catalyst, such as acetic acid, under reflux conditions. beilstein-journals.orgsemanticscholar.org The initial products are 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones. beilstein-journals.orgsemanticscholar.org This reaction has been demonstrated with a variety of substituted acetophenones, leading to a range of hydroxylated precursors. beilstein-journals.orgbeilstein-journals.org Kinetic studies on the acetate-catalyzed aldol reaction between chloral and other alkyl methyl ketones have indicated that the carbon-carbon bond formation is the rate-determining step. cdnsciencepub.com

Table 1: Examples of 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones from Condensation of Acetophenones with Chloral This table is interactive. Users can sort and filter the data.

Acetophenone Derivative Product Yield (%) Reference
3-Fluoroacetophenone 4,4,4-Trichloro-1-(3-fluorophenyl)-3-hydroxybutan-1-one 75 beilstein-journals.org
4-Chloroacetophenone 4,4,4-Trichloro-1-(4-chlorophenyl)-3-hydroxybutan-1-one 36 beilstein-journals.org

Dehydration of Halohydrin Precursors (e.g., 4,4,4-Trichloro-3-hydroxybutan-1-ones)

The halohydrin precursors, specifically 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones, obtained from the condensation reactions can be dehydrated to yield the corresponding 1-aryl-4,4,4-trichlorobut-2-en-1-ones. beilstein-journals.orgsemanticscholar.org This dehydration is commonly achieved using reagents like p-toluenesulfonic acid monohydrate in a solvent such as toluene (B28343) at reflux. semanticscholar.orgresearchgate.net Sulfuric acid has also been employed for this transformation. beilstein-journals.orgsemanticscholar.org The resulting enones are key intermediates that can undergo further reactions, such as cyclization in the presence of a superacid like triflic acid (TfOH). beilstein-journals.orgsemanticscholar.orgnih.gov In some cases, the dehydration occurs in situ, followed by cyclization. beilstein-journals.orgsemanticscholar.org

Table 2: Synthesis of 1-aryl-4,4,4-trichlorobut-2-en-1-ones via Dehydration This table is interactive. Users can sort and filter the data.

Starting Halohydrin Product Dehydrating Agent Yield (%) Reference
4,4,4-Trichloro-1-(4-chlorophenyl)-3-hydroxybutan-1-one (E)-4,4,4-Trichloro-1-(4-chlorophenyl)but-2-en-1-one p-Toluenesulfonic acid monohydrate 90 beilstein-journals.org
4,4,4-Trichloro-3-hydroxy-1-(3-nitrophenyl)butan-1-one (E)-4,4,4-Trichloro-1-(3-nitrophenyl)but-2-en-1-one p-Toluenesulfonic acid monohydrate 83 beilstein-journals.org

Acylation Reactions Employing 3,4,4-Trichlorobut-3-enoyl Chloride (e.g., Friedel-Crafts with Ferrocene (B1249389) and Cymantrene)

Friedel-Crafts acylation using 3,4,4-trichlorobut-3-enoyl chloride is a versatile method for introducing the trichlorobut-3-enoyl group onto aromatic and organometallic compounds. researchgate.net This reaction has been successfully applied to ferrocene and cymantrene (B8566760). researchgate.net The extent of acylation on ferrocene, yielding either mono- or 1,1'-bis(3,4,4-trichlorobut-3-enoyl)ferrocene, can be controlled by the reactant ratio. researchgate.net The acylation of acetylferrocene (B1663952) with 3,4,4-trichlorobut-3-enoyl chloride has also been reported to produce 1-acetyl-1′-(3,4,4-trichlorobut-3-enoyl)ferrocene. researchgate.net This electrophilic aromatic substitution is typically catalyzed by a Lewis acid like aluminum chloride. utahtech.edunih.gov

Table 3: Products from Friedel-Crafts Acylation with 3,4,4-Trichlorobut-3-enoyl Chloride This table is interactive. Users can sort and filter the data.

Substrate Product Yield (%) Reference
Ferrocene 1-(3,4,4-Trichlorobut-3-enoyl)ferrocene Not specified researchgate.net
Ferrocene 1,1'-Bis(3,4,4-trichlorobut-3-enoyl)ferrocene Not specified researchgate.net
Cymantrene 1-(3,4,4-Trichlorobut-3-enoyl)cymantrene 75 researchgate.net

Stereoselectivity in Synthesis and E/Z Isomer Formation

The synthesis of this compound derivatives often raises questions of stereoselectivity, particularly concerning the formation of E and Z isomers around the carbon-carbon double bond. The dehydration of 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones has been observed to predominantly form the E-isomers of the corresponding 1-aryl-4,4,4-trichlorobut-2-en-1-ones. semanticscholar.org However, in some instances, mixtures of E and Z isomers have been obtained. semanticscholar.org The reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines leads to the formation of 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones, which can exist as different isomers. researchgate.net The choice of solvent can influence the observed chemical shifts in NMR spectra, aiding in the differentiation of these isomers. researchgate.net The stereochemical outcome of these reactions is a critical aspect, as the geometry of the double bond can significantly influence the molecule's reactivity and biological activity.

Mechanistic Studies of 3,4,4 Trichlorobut 3 En 2 One Reactivity

Electrophilic Activation Pathways under Brønsted and Lewis Acidic Conditions

The reactivity of the 3,4,4-trichlorobut-3-en-2-one enone system can be significantly enhanced through electrophilic activation by Brønsted or Lewis acids. Brønsted acids, which are proton donors, and Lewis acids, which are electron-pair acceptors, interact with the electron-rich carbonyl oxygen. This interaction increases the electrophilicity of the conjugated system, making the β-carbon atom more susceptible to nucleophilic attack. rsc.org The activation method chosen can dictate the subsequent reaction pathway. While Brønsted acids protonate the carbonyl oxygen, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) can coordinate to it, sometimes forming a bidentate adduct that acts as a key intermediate. researchgate.netbeilstein-journals.org This activation reduces the electron density of the system, enabling reactions with neighboring unsaturated groups to form carbocycles. rsc.org

Superacids, defined as acids stronger than 100% sulfuric acid, play a crucial role in modulating the reactivity of weakly basic compounds like this compound. libretexts.orgchemeurope.comwikipedia.org Commercially available superacids such as trifluoromethanesulfonic acid (CF₃SO₃H), also known as triflic acid (TfOH), are about a thousand times stronger than sulfuric acid. chemeurope.comwikipedia.org This extreme acidity allows for the protonation of substances that are typically non-basic, creating highly reactive intermediates. libretexts.org

In the context of related trichloromethyl-substituted enones, studies using the Brønsted superacid TfOH have shown that these compounds can undergo intramolecular transformations to form new cyclic structures, such as 3-trichloromethylindan-1-ones, in high yields. beilstein-journals.orgresearchgate.netsemanticscholar.org The superacidic environment facilitates the formation of cationic intermediates that are key to these transformations. beilstein-journals.orgresearchgate.net This powerful activation is essential for reactions that would not proceed under conventional acidic conditions, such as the cyclization of enones bearing electron-withdrawing groups. beilstein-journals.orgresearchgate.netsemanticscholar.org

Under superacidic conditions, the primary step in the activation of enones like this compound is the protonation of the carbonyl oxygen atom. beilstein-journals.orgresearchgate.netsemanticscholar.org This leads to the formation of a key reactive intermediate, an O-protonated species. beilstein-journals.orgresearchgate.net The existence of these O-protonated cations has been confirmed experimentally through NMR spectroscopy and supported by theoretical DFT calculations. beilstein-journals.orgresearchgate.netsemanticscholar.org

For the analogous 1-aryl-4,4,4-trichlorobut-2-en-1-ones, dissolving them in TfOH leads to the stable O-protonated form [ArC(=OH+)CH=CHCCl₃]. beilstein-journals.orgresearchgate.net A critical feature of this intermediate is the presence of two potent electron-withdrawing groups attached to the carbon-carbon double bond: the protonated carbonyl and the trichloromethyl group. beilstein-journals.orgsemanticscholar.org This electronic arrangement makes the O-protonated species highly electrophilic, yet it hinders a second protonation on the C=C bond, a behavior that contrasts with more electron-rich enones. beilstein-journals.orgsemanticscholar.org This O-protonated cation is the key intermediate that undergoes subsequent intramolecular cyclization. beilstein-journals.orgresearchgate.netsemanticscholar.org

The table below presents typical NMR data for related enones and their O-protonated forms in triflic acid, illustrating the significant downfield shift upon protonation, which indicates charge delocalization. researchgate.netbeilstein-journals.org

Table 1: Comparative 1H and 13C NMR Data for Neutral Enones and Their O-Protonated Forms in TfOH

Compound/SpeciesSolvent1H NMR (δ, ppm)13C NMR (δ, ppm)
1-Aryl-4,4,4-trichlorobut-2-en-1-one (Neutral Precursor)CDCl₃~7.0-8.0 (Aryl-H, Vinyl-H)~95 (CCl₃), ~125-150 (Vinyl-C, Aryl-C), ~190 (C=O)
O-Protonated Species [ArC(=OH+)CH=CHCCl₃]TfOH~7.5-8.5 (Aryl-H, Vinyl-H), ~10-12 (OH⁺)~98 (CCl₃), ~130-160 (Vinyl-C, Aryl-C), ~200 (C=OH⁺)

Role of Superacids in Reactivity Modulation

Nucleophilic Addition and Substitution Reactions at the Enone System

The conjugated enone system of this compound is an excellent electrophile, susceptible to attack by nucleophiles. It features two primary electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. Nucleophilic attack can therefore occur via two main pathways: a 1,2-addition to the carbonyl group or a 1,4-conjugate addition (also known as a Michael addition) to the β-carbon. wikipedia.org The electron-withdrawing effects of the three chlorine atoms enhance the electrophilic nature of the molecule.

In a conjugate addition, a nucleophile attacks the β-carbon, leading to a resonance-stabilized enolate anion intermediate where the negative charge is delocalized between the α-carbon and the oxygen atom. wikipedia.org Subsequent protonation yields the saturated carbonyl compound. wikipedia.org This type of reaction is common for α,β-unsaturated carbonyl compounds and can be achieved with a variety of nucleophiles, including secondary amines, cyanide, and enolates. wikipedia.orglibretexts.org The chlorine atoms on the molecule can also potentially be substituted by other functional groups through nucleophilic substitution reactions, further expanding its synthetic utility.

Intramolecular Rearrangements and Their Mechanistic Elucidation (e.g., Prototropic Allylic Rearrangement)

The study of related 1-aryl-4,4,4-trichlorobut-2-en-1-ones has provided significant insight into their capacity for intramolecular rearrangements. When activated by a superacid like TfOH, these enones undergo a facile intramolecular cyclization to produce 3-trichloromethylindan-1-ones. beilstein-journals.orgresearchgate.net This transformation can be viewed as a variant of a Nazarov cyclization. beilstein-journals.org

The elucidated mechanism for this rearrangement is a stepwise process. beilstein-journals.org It begins with the electrophilic activation of the substrate via protonation of the carbonyl oxygen. beilstein-journals.orgresearchgate.netsemanticscholar.org The resulting O-protonated cation is a highly reactive electrophile. The key step is the subsequent intramolecular attack of the electron-rich aromatic ring onto the electrophilic β-carbon of the activated enone system, which forms the new five-membered ring of the indanone core. beilstein-journals.org This pathway highlights how electrophilic activation can induce profound structural reorganization within the molecule.

Oxidation and Reduction Transformations of the Enone Moiety

The enone moiety of this compound can undergo both oxidation and reduction reactions, targeting the ketone functional group and the carbon-carbon double bond.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol. ncert.nic.in Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. ncert.nic.in Catalytic hydrogenation could potentially reduce both the ketone and the C=C double bond, depending on the catalyst and reaction conditions.

Oxidation: As a methyl ketone, the compound has the structural prerequisite (a CH₃CO group) for the haloform reaction. ncert.nic.in In the presence of a base and a halogen (like iodine, for the iodoform (B1672029) test), it can be oxidized to a carboxylate salt with one fewer carbon atom, while the methyl group is converted to haloform (e.g., CHI₃). ncert.nic.in This reaction specifically targets the methyl ketone and does not affect the C=C double bond. ncert.nic.in More aggressive oxidation would likely lead to cleavage of the molecule.

Concerted and Stepwise Reaction Mechanisms

The reactions involving this compound and its derivatives predominantly follow stepwise mechanisms , which proceed through one or more discrete intermediates. This is in contrast to concerted reactions , where all bond-breaking and bond-forming events occur simultaneously in a single transition state. youtube.comiitk.ac.in

The acid-catalyzed intramolecular cyclization is a clear example of a stepwise process. beilstein-journals.org The reaction proceeds via the formation and isolation of a stable O-protonated carbocationic intermediate before the subsequent ring-closing step. beilstein-journals.orgresearchgate.netsemanticscholar.org Similarly, nucleophilic conjugate addition to the enone system is stepwise, involving the formation of a resonance-stabilized enolate anion intermediate before the final protonation step. wikipedia.org

Elimination reactions, which are fundamental in organic chemistry, provide a classic comparison. The E1 (unimolecular elimination) reaction is stepwise, involving the formation of a carbocation intermediate. byjus.com In contrast, the E2 (bimolecular elimination) reaction is a concerted process where the base removes a proton at the same time as the leaving group departs. iitk.ac.inbyjus.com The observed reactivity of this compound, particularly in acid-catalyzed and nucleophilic addition reactions, aligns with stepwise mechanistic pathways involving distinct, often detectable, intermediates.

Table of Compounds

Chemical Transformations and Synthetic Utility of 3,4,4 Trichlorobut 3 En 2 One in Complex Molecule Synthesis

Cyclization Reactions for the Formation of Carbocyclic Systems

The unique structural features of 3,4,4-trichlorobut-3-en-2-one and its derivatives are instrumental in the synthesis of carbocyclic systems through various cyclization strategies.

Intramolecular Cyclizations to Trichloromethyl-Substituted Indanones

A significant application of this compound derivatives is in the synthesis of trichloromethyl-substituted indanones. Specifically, 1-aryl-4,4,4-trichlorobut-2-en-1-ones, which can be derived from precursors related to this compound, undergo intramolecular cyclization to yield 3-trichloromethylindan-1-ones. beilstein-journals.orgsemanticscholar.orgnih.gov

This transformation is effectively achieved in the presence of a Brønsted superacid, such as triflic acid (TfOH), at elevated temperatures. beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net The reaction proceeds via protonation of the carbonyl oxygen, which generates a key reactive O-protonated intermediate. beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net This intermediate then undergoes cyclization to form the target indanone. beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net The process has been shown to produce yields of up to 92%. beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net

Notably, the corresponding 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones can also serve as starting materials for this cyclization under the same superacidic conditions. beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net These hydroxy ketones first undergo dehydration to form the corresponding enones, which then cyclize to the indanones, with yields reaching up to 86%. beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net This two-step, one-pot approach from the hydroxy ketones is considered more economical as it eliminates the need for isolation of the intermediate enone. beilstein-journals.org

Table 1: Synthesis of 3-Trichloromethylindan-1-ones

Starting Material Conditions Yield Reference
1-Aryl-4,4,4-trichlorobut-2-en-1-ones TfOH, 80°C, 2-10 h Up to 92% beilstein-journals.orgsemanticscholar.orgnih.govresearchgate.net

Ring-Closing Metathesis with this compound Derivatives

Ring-closing metathesis (RCM) is a powerful technique for the formation of cyclic alkenes. organic-chemistry.orgwikipedia.org While direct RCM applications involving this compound are not extensively detailed, the principles of RCM suggest the potential for its derivatives. RCM typically involves the intramolecular reaction of a diene in the presence of a metal catalyst, such as a ruthenium-based Grubbs' catalyst, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgharvard.edu The reaction is versatile, allowing for the synthesis of rings of various sizes, from 5- to 30-membered rings. organic-chemistry.org The success and stereoselectivity (E/Z) of the cyclization can be influenced by factors like ring strain and the nature of the catalyst. organic-chemistry.org For derivatives of this compound to be suitable for RCM, they would need to be modified to incorporate a second alkene functionality at an appropriate position to facilitate intramolecular cyclization.

Heterocyclic Synthesis from this compound

The reactivity of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.net

Routes to Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Semicarbazones)

Pyrazoles: The reaction of dichlorovinyl ketones, structural relatives of this compound, with hydrazines is a known route to pyrazole (B372694) derivatives. beilstein-journals.org For instance, the condensation of 4,4-dichlorobut-3-en-2-one (B6150990) with aromatic aldehydes can yield 1,1-dichloro-5-aryl-penta-1,4-dien-3-ones, which then react with hydrazines to form pyrazoles chemo- and regioselectively. rjonco.com The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dielectrophile with a hydrazine. beilstein-journals.org In the context of this compound, its derivatives can act as the three-carbon building block for the pyrazole ring.

Semicarbazones: Semicarbazones are typically formed by the condensation reaction of a ketone or aldehyde with a semicarbazide (B1199961). sathyabama.ac.inscirp.org The ketone functionality in this compound is available for such reactions. The reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with 2,4-dinitrophenylhydrazine (B122626), a substituted hydrazine, results in the formation of the corresponding 2,4-dinitrophenylhydrazone without rearrangement of the allyl system. researchgate.net General methods for semicarbazone synthesis often involve reacting the carbonyl compound with semicarbazide hydrochloride, sometimes in the presence of a base like sodium acetate (B1210297) or under solvent-free conditions. csic.es

Table 2: Synthesis of Nitrogen-Containing Heterocycles

Heterocycle General Method Starting Material Example Reference
Pyrazole Cyclocondensation with hydrazine 1,1-Dichloro-5-aryl-penta-1,4-dien-3-one rjonco.com
Semicarbazone Condensation with semicarbazide Ketone/Aldehyde sathyabama.ac.in

Formation of Other Diverse Ring Systems

The reactivity of the chlorovinyl ketone moiety in this compound and its analogs allows for the synthesis of various other heterocyclic systems. researchgate.net For example, reactions with amines can lead to the replacement of the internal chlorine atom, followed by a prototropic allyl rearrangement to yield 3-amino-4,4-dichloro-1-aryl-2-buten-1-ones. researchgate.net These amino-substituted derivatives can then serve as precursors for further heterocyclic transformations. Friedel-Crafts acylation using 3,4,4-trichlorobut-3-enoyl chloride (derived from the corresponding acid) with organometallic compounds like ferrocene (B1249389) and cymantrene (B8566760) has been used to synthesize the respective trichloroallyl ketones, which are themselves starting points for further functionalization and potential cyclizations. researchgate.net

Derivatization Strategies at the Ketone Functionality

The ketone group in this compound is a key site for derivatization. Standard ketone chemistry can be applied to modify this functional group, leading to a range of new compounds with potentially altered reactivity and properties.

Common derivatization strategies include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: While less common for ketones, strong oxidizing conditions could lead to cleavage of the carbon-carbon bond adjacent to the carbonyl.

Formation of Imines and Related Derivatives: As discussed, the ketone readily reacts with hydrazines and semicarbazides to form hydrazones and semicarbazones, respectively. researchgate.netsathyabama.ac.in Similar reactions with primary amines would yield imines (Schiff bases).

Derivatization for Analytical Purposes: Ketones are often derivatized to facilitate their detection and quantification. Reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) are used to convert ketones into their corresponding hydrazones, which can be analyzed by techniques such as HPLC. nih.gov

These derivatization reactions at the ketone functionality provide a means to introduce new functional groups and to modulate the electronic and steric properties of the molecule, thereby expanding the synthetic utility of the this compound scaffold.

Derivatization at the Alkene Moiety (e.g., Electrophilic Additions)

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. savemyexams.comlibretexts.org The presence of the electron-withdrawing trichloromethyl and carbonyl groups significantly influences the reactivity of the alkene.

Strong Brønsted acids, such as hydrogen halides (HCl, HBr, HI) and sulfuric acid (H₂SO₄), readily add across the double bond of alkenes. msu.edu In the case of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, protonation of the carbonyl oxygen by a superacid like triflic acid (TfOH) generates a key reactive O-protonated intermediate. beilstein-journals.orgresearchgate.net This species is electrophilic enough to undergo intramolecular cyclization, reacting with the aryl group to form 3-trichloromethylindan-1-ones in high yields. beilstein-journals.orgsemanticscholar.orgresearchgate.net This transformation proceeds through the formation of a more stable carbocation intermediate. libretexts.org

The general mechanism for electrophilic addition involves the attack of the π electrons of the double bond on an electrophile, forming a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final product. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. libretexts.orgscribd.com

In reactions with amines, 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one undergoes substitution of the internal chlorine atom, which is accompanied by a prototropic allyl rearrangement to form 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. researchgate.net However, the reaction with 2,4-dinitrophenylhydrazine yields the corresponding hydrazone without any rearrangement. researchgate.net

Applications in the Synthesis of Organometallic Compounds (e.g., Ferrocenyl and Cymantrenyl Ketones)

The reactivity of this compound extends to the synthesis of organometallic compounds. Specifically, its acyl chloride derivative, 3,4,4-trichlorobut-3-enoyl chloride, is a key reagent in the Friedel-Crafts acylation of metallocenes like ferrocene and cymantrene. researchgate.net

The reaction with ferrocene can be controlled to achieve either mono- or 1,1'-bis-acylation, depending on the stoichiometry of the reactants. researchgate.net This allows for the synthesis of (3,4,4-trichlorobut-3-enoyl)ferrocene and 1,1'-bis(3,4,4-trichlorobut-3-enoyl)ferrocene. researchgate.net Similarly, the acylation of cymantrene yields (3,4,4-trichlorobut-3-enoyl)cymantrene. researchgate.net Furthermore, acylation of acetylferrocene (B1663952) with 3,4,4-trichlorobut-3-enoyl chloride results in the formation of 1-acetyl-1'-(3,4,4-trichlorobut-3-enoyl)ferrocene. researchgate.net These ferrocenyl and cymantrenyl ketones are valuable intermediates for the synthesis of other functionally substituted metallocenes. researchgate.netnih.gov

Further Functionalization of the Trichloromethyl Group

The trichloromethyl (CCl₃) group in derivatives of this compound is a versatile functional handle that can be transformed into other chemical moieties. chemistryviews.org The CCl₃ group is a valuable synthetic moiety and is present in various biologically active compounds. chemistryviews.orgresearchgate.net

One significant transformation is its conversion into a dichlorovinyl group. For instance, the trichloromethyl group can be modified to yield dichloroalkenes. chemistryviews.org This transformation is often achieved through reactions that involve the elimination of one chlorine atom.

The trichloromethyl group can also serve as a precursor for the synthesis of other functional groups, such as esters and carboxylic acids, although specific examples for this compound derivatives are not detailed in the provided context. chemistryviews.org The development of new methods for introducing and transforming the trichloromethyl group remains an active area of research due to its importance in synthetic and medicinal chemistry. chemistryviews.orgresearchgate.net For example, photocatalytic methods have been developed for the trichloromethylation of olefins. chemistryviews.org

Advanced Spectroscopic Characterization and Computational Chemistry for 3,4,4 Trichlorobut 3 En 2 One

Elucidation of Reaction Intermediates and Transition States through Spectroscopy

Spectroscopic techniques are pivotal in elucidating the transient species that form during chemical reactions involving derivatives of 3,4,4-trichlorobut-3-en-2-one. For instance, in the acid-catalyzed cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, spectroscopic analysis has been crucial in identifying key reactive intermediates. beilstein-journals.org It has been shown that the reaction proceeds through the formation of an O-protonated species, ArC(=OH+)CH=CHCCl3, which then cyclizes. beilstein-journals.orgresearchgate.net This understanding is essential for controlling reaction pathways and optimizing the synthesis of desired products like 3-trichloromethylindan-1-ones. beilstein-journals.org

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Mechanistic Insights (e.g., 1H NMR, 13C NMR)

High-field NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives, providing detailed insights into their molecular framework and the mechanisms of their reactions.

¹H NMR Spectroscopy: Proton NMR spectra offer information on the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, such as 1-aryl-4,4,4-trichlorobut-2-en-1-ones, characteristic signals for the vinylic protons are observed. In the cyclization reaction of these enones in superacidic media like triflic acid (TfOH), significant downfield shifts of the H² and H³ vinyl protons by 0.50–0.61 ppm and 0.41–0.54 ppm, respectively, are observed upon protonation of the carbonyl group. beilstein-journals.org This provides direct evidence for the formation of the O-protonated intermediate. beilstein-journals.org

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the study of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, the carbonyl carbon (C¹) exhibits a substantial downfield shift of 17.7–21.1 ppm in TfOH, confirming the protonation at the carbonyl oxygen. beilstein-journals.org The vinyl carbon C³ also shows a downfield shift of 6.0–13.4 ppm. beilstein-journals.org The positions of carbon signals in related trichloroallyl ketones have been assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). researchgate.net

¹H and ¹³C NMR Spectroscopic Data for a Representative 1-aryl-4,4,4-trichlorobut-2-en-1-one and its Protonated Form in TfOH beilstein-journals.org
NucleusAtom PositionChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in TfOH (ppm)Change in Chemical Shift (Δδ) (ppm)
¹H~7.0-7.2~7.5-7.8+0.50 to +0.61
¹H~7.3-7.5~7.7-8.0+0.41 to +0.54
¹³CC¹ (C=O)~189.0~201.7-210.3+12.7 to +21.3
¹³C~124.3~130.3-137.7+6.0 to +13.4

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and conformational aspects of molecules. mt.com

IR Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. spectroscopyonline.com In derivatives of this compound, characteristic absorption bands for the carbonyl (C=O) group and the carbon-carbon double bond (C=C) are expected. The C-Cl bonds also give rise to vibrations in the fingerprint region. researchgate.net For instance, in the reaction of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines, the IR spectra of the resulting products show characteristic bands for N-H and C=O stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.comlibretexts.org The C=C double bond in the butenone backbone would be expected to show a strong Raman signal. spectroscopyonline.com In cases where a molecule has a center of symmetry, the rule of mutual exclusion applies, meaning that vibrations that are IR active will be Raman inactive, and vice versa. libretexts.org This complementarity can be exploited to gain a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to elucidate its structure through the analysis of its fragmentation patterns. chemguide.co.uk

For halogen-containing compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum, allowing for the confirmation of the number of chlorine atoms in the molecule and its fragments. researchgate.net The electron-impact mass spectra of related compounds, such as 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones, show the presence of the molecular ion peak, confirming their structure. researchgate.net The fragmentation of such molecules often involves the loss of chlorine atoms or other small neutral molecules. researchgate.netlibretexts.org

UV-Vis Spectroscopy for Electronic Transitions and Conjugated Systems

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. msu.edu The α,β-unsaturated ketone moiety in this compound constitutes a chromophore that absorbs UV radiation.

The absorption is primarily due to π → π* and n → π* electronic transitions. msu.edu The presence of chlorine atoms and the carbonyl group influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). The method is generally used to determine the UV-Vis absorption spectrum of a chemical to indicate wavelengths at which it might be susceptible to photochemical degradation. oecd.org

X-Ray Crystallography for Solid-State Structural Confirmation

For complex molecules, X-ray crystallography can confirm the structure deduced from other spectroscopic methods. For example, the structure of 3-trichloromethylindan-1-one, a product of the cyclization of a 1-aryl-4,4,4-trichlorobut-2-en-1-one, was confirmed by X-ray analysis. beilstein-journals.org This technique is indispensable for establishing the stereochemistry and solid-state packing of crystalline derivatives of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are increasingly used to complement experimental data and to provide deeper insights into the electronic structure, properties, and reactivity of molecules. researchgate.net

In the study of the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones, DFT calculations were employed to investigate the structure and stability of the O-protonated intermediates. beilstein-journals.org These calculations supported the experimental findings from NMR spectroscopy, showing that the positive charge in the key reactive species is significantly localized on the carbonyl carbon. beilstein-journals.org Such computational studies are invaluable for understanding reaction mechanisms and for predicting the properties of yet-to-be-synthesized compounds.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Thermodynamic Parameters

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry for predicting molecular properties based on the electron density, offering a balance between accuracy and computational cost. wikipedia.orgscispace.com

Electronic Structure and Reactivity DFT calculations are instrumental in elucidating the electronic properties of molecules. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. For related α,β-unsaturated ketones, like 1-aryl-4,4,4-trichlorobut-2-en-1-ones, DFT studies have shown that protonation of the carbonyl oxygen leads to a significant stabilization of these frontier orbitals. researchgate.netsemanticscholar.org

Reactivity descriptors derived from DFT, such as charge distribution and electrophilicity indices, help predict the most likely sites for nucleophilic or electrophilic attack. rsc.org In studies of similar trichloromethyl-substituted enones, calculations revealed that a positive charge is substantially delocalized from the protonated carbonyl group to the vinyl carbon (C3), identifying it as a key reactive intermediate in cyclization reactions. beilstein-journals.orgresearchgate.net This highlights the electron-withdrawing effect of the chlorine atoms, which enhances the electrophilicity of the molecule.

Thermodynamic Parameters DFT is also employed to calculate thermodynamic parameters, providing quantitative estimates of reaction energies. scispace.com For instance, the Gibbs free energy (ΔG) of reaction pathways can be calculated to determine their thermodynamic favorability. In the case of the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in superacid, DFT calculations showed that the formation of the O-protonated intermediate is a favorable process, and the subsequent cyclization step also proceeds with a negative Gibbs energy, indicating a spontaneous reaction. semanticscholar.orgbeilstein-journals.org

The following table presents selected calculated electronic and thermodynamic characteristics for a related compound, 1-phenyl-4,4,4-trichlorobut-2-en-1-one, and its protonated forms, illustrating the type of data obtained from DFT studies. semanticscholar.orgbeilstein-journals.org

SpeciesEHOMO (eV)ELUMO (eV)Electrophilicity (ω) (eV)Charge q(C1) (e)Charge q(C3) (e)ΔG298 of formation (kJ/mol)
1-phenyl-4,4,4-trichlorobut-2-en-1-one-7.37-2.862.90.54-0.18N/A
O-protonated form-8.21-4.836.10.580.01-52

Data derived from studies on 1-phenyl-4,4,4-trichlorobut-2-en-1-one, an aryl analogue of this compound. semanticscholar.orgbeilstein-journals.org The data illustrates the parameters obtainable via DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD provides a dynamic view of molecular behavior, offering insights that are inaccessible through static modeling. wikipedia.org

Conformational Analysis MD simulations are a powerful tool for conformational analysis, allowing researchers to explore the potential energy surface of a molecule and identify its stable conformations. nih.gov The simulation tracks the trajectory of the molecule, revealing how it twists and folds, and the transitions between different shapes. nih.govmdpi.com For a flexible molecule like this compound, MD could be used to determine the preferred rotational orientations (conformers) around its single bonds and the energy barriers between them. This information is crucial for understanding its reactivity and interactions with other molecules.

Solvent Effects The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model solvent effects by placing the molecule of interest in a simulated box filled with solvent molecules (e.g., water, ethanol). scielo.org.co The simulation then captures the dynamic interactions between the solute and solvent, including hydrogen bonding and electrostatic interactions. fortunejournals.com This approach allows for the study of how the solvent affects the conformational equilibrium and reaction dynamics of the compound. While this is a standard and powerful technique, specific MD studies focused solely on this compound are not prominent in the reviewed literature.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry plays a vital role in interpreting and predicting spectroscopic data. Theoretical calculations can provide a predicted spectrum that, when compared with experimental results, helps to confirm the structure of a compound and assign specific spectral features to its molecular properties.

NMR Spectroscopy DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants. For analogues of this compound, theoretical calculations of ¹H and ¹³C NMR spectra have been performed. beilstein-journals.orgresearchgate.net These calculations can accurately reproduce experimental shifts and are particularly useful for tracking changes in electronic structure upon protonation or reaction, where significant downfield or upfield shifts are observed for specific nuclei. beilstein-journals.orgresearchgate.net

Electronic (UV-Vis) Spectroscopy Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the electronic excited states of molecules. nih.gov This method can predict the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies of electronic transitions. researchgate.net For conjugated systems like enones, TD-DFT can help identify and assign the π→π* and n→π* transitions that are characteristic of their chromophores.

The table below summarizes the key spectroscopic parameters that can be predicted using theoretical methods.

Spectroscopic TechniquePredicted ParametersComputational Method
NMR (Nuclear Magnetic Resonance)Chemical shifts (¹H, ¹³C), coupling constantsDFT
IR (Infrared)Vibrational frequencies and intensitiesDFT
UV-Vis (Ultraviolet-Visible)Excitation energies, oscillator strengths, λmaxTD-DFT

Applications in Advanced Chemical Synthesis Non Prohibited

Role as a Key Intermediate in Complex Molecule Synthesis

Due to its multiple reactive sites, 3,4,4-Trichlorobut-3-en-2-one and its derivatives serve as crucial intermediates in the synthesis of complex organic and organometallic molecules. The high reactivity of the chlorovinyl ketone functionality allows it to be a starting point for building sophisticated molecular frameworks. researchgate.net

One notable application is in the synthesis of functionalized metallocenes. For instance, the acyl chloride analog, 3,4,4-trichlorobut-3-enoyl chloride, has been used in the Friedel-Crafts acylation of ferrocene (B1249389) and cymantrene (B8566760). researchgate.net This reaction yields the corresponding trichloroallyl ferrocenyl and cymantrenyl ketones, which are complex organometallic compounds. researchgate.net The reaction with ferrocene can be controlled to acylate either one or both of the cyclopentadienyl (B1206354) rings, allowing for the synthesis of both mono- and 1,1'-bis(3,4,4-trichlorobut-3-enoyl)ferrocenes. researchgate.net

Furthermore, structurally related trichloromethyl-substituted enones (1-aryl-4,4,4-trichlorobut-2-en-1-ones) have been shown to be effective precursors for complex carbocyclic systems. researchgate.netbeilstein-journals.org These compounds undergo intramolecular cyclization in the presence of a Brønsted superacid to form 3-trichloromethylindan-1-ones, a novel class of indanones. beilstein-journals.orgsemanticscholar.org This transformation highlights the utility of the trichlorinated butenone skeleton in constructing intricate ring systems that are otherwise difficult to access. beilstein-journals.org

Contribution to New Synthetic Methodologies and Reagent Development

The unique reactivity of this compound derivatives has led to the development of new synthetic methodologies. The interaction of these compounds with various nucleophiles often proceeds through interesting and synthetically useful pathways.

A key example is the reaction of 1-aryl-3,4,4-trichlorobut-3-en-1-one with amines. researchgate.net This reaction results in the selective replacement of the internal chlorine atom at the C-3 position. researchgate.net This substitution is notably accompanied by a prototropic allyl rearrangement, which leads to the formation of 3-amino-4,4-dichloro-1-aryl-2-buten-1-ones. researchgate.net This rearrangement provides a novel route to α,β-unsaturated β-amino ketones containing a dichloromethyl group, which are themselves valuable synthetic building blocks. researchgate.net

Research into the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones has also advanced synthetic methodology. beilstein-journals.org The use of a Brønsted superacid like triflic acid (TfOH) induces superelectrophilic activation of the enone system. researchgate.netsemanticscholar.org This activation facilitates an intramolecular electrophilic aromatic substitution to yield indanones. beilstein-journals.org The reaction proceeds through the formation of an O-protonated cation, which is the key reactive intermediate. researchgate.netbeilstein-journals.org This method provides a direct route to CCl3-indanones from either the CCl3-enones or their precursor CCl3-hydroxy ketones. beilstein-journals.org

Interactive Data Table: Synthetic Transformations of Trichlorobutenone Derivatives

PrecursorReagent(s)Key TransformationProduct ClassResearch Finding
Ferrocene3,4,4-Trichlorobut-3-enoyl chloride, AlCl₃Friedel-Crafts AcylationOrganometallic KetonesSynthesis of mono- and bis-acylated ferrocenes. researchgate.net
1-Aryl-3,4,4-trichlorobut-3-en-1-oneAmines (e.g., Aniline, Morpholine)Nucleophilic Substitution & Allyl RearrangementAmino-dichloro-butenonesSelective replacement of the C-3 chlorine followed by prototropic shift. researchgate.net
1-Aryl-4,4,4-trichlorobut-2-en-1-oneTriflic Acid (TfOH)Intramolecular CyclizationTrichloromethyl-indanonesSuperacid-catalyzed cyclization via an O-protonated intermediate. researchgate.netbeilstein-journals.org
1-Aryl-4,4,4-trichloro-3-hydroxybutan-1-oneTriflic Acid (TfOH)Dehydration & Intramolecular CyclizationTrichloromethyl-indanonesOne-pot synthesis of indanones via an enone intermediate. beilstein-journals.orgsemanticscholar.org

Potential for Materials Science Applications

While specific data on this compound as a polymer precursor is limited, related halogenated butenones are recognized for their potential in materials science. The presence of reactive functional groups and a polymerizable double bond suggests its applicability as a monomer or a modifying agent in polymer synthesis.

For example, the related compound 4,4-Dichlorobut-3-en-2-one (B6150990) is noted for its utility in industrial applications, including the production of synthetic rubber and other polymers through polymerization reactions. The broader class of halogenated alkenes is also employed in polymer chemistry. Some derivatives are used as monomers to create fluorinated elastomers, which are known for their notable thermal and chemical resistance. vulcanchem.com This suggests a potential pathway for this compound to be used as a precursor for specialty polymers, where the chlorine atoms could impart specific functionalities.

Role as a Building Block for Specialty Chemicals and Fine Chemical Synthesis

In chemical synthesis, a "building block" is a molecule that can be readily incorporated into the structure of a larger, often more complex, molecule. this compound and its close analogs are considered valuable building blocks for the synthesis of specialty and fine chemicals due to their high degree of functionalization.

The compound's structure is a platform for creating a diverse range of derivatives. Its use in the Friedel-Crafts acylation to produce substituted ferrocenes is a clear example of its role in generating high-value specialty chemicals. researchgate.net These organometallic compounds are of interest in various research areas. The ability to react it with different nucleophiles, such as amines, allows for the creation of libraries of new compounds that can be screened for potential applications. researchgate.netresearchgate.net The resulting amino-ketones are themselves versatile intermediates for synthesizing other fine chemicals, including various heterocyclic compounds. researchgate.net

The production of specialty chemicals often involves multi-step syntheses where robust and reactive building blocks are essential. chembuyersguide.compp-evonik.com The reactivity of the trichlorovinyl ketone moiety makes it an efficient component in synthetic strategies aimed at producing complex target molecules with specific functionalities. researchgate.net

Q & A

Q. Q1: How can researchers optimize the synthesis of 3,4,4-Trichlorobut-3-en-2-one to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:

  • Temperature control : Lower temperatures (0–5°C) may reduce side reactions like polymer formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance electrophilic chlorination efficiency .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively isolates the compound.
  • Catalyst screening : Lewis acids like AlCl₃ or FeCl₃ can accelerate enone formation but require stoichiometric adjustments .

Q. Q2: What analytical techniques are most reliable for characterizing this compound’s structure and stability?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies chlorine-induced deshielding in the α,β-unsaturated ketone region (δ 5.8–6.2 ppm for vinyl protons; δ 190–200 ppm for carbonyl carbon) .
  • Mass Spectrometry (HRMS) : Accurate mass determination confirms molecular ion [M+H]⁺ at m/z 193.93 (calculated for C₄H₃Cl₃O).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset typically occurs at 120–130°C under nitrogen .

Advanced Research Questions

Q. Q3: How can mechanistic studies resolve contradictions in reported reactivity of this compound under nucleophilic conditions?

Methodological Answer: Conflicting reactivity data (e.g., Michael addition vs. halogen displacement) may arise from solvent polarity or nucleophile strength. A stepwise approach is recommended:

Kinetic Studies : Monitor reaction progress via in-situ IR for carbonyl group consumption .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity and transition states .

Isotopic Labeling : Use ³⁶Cl-labeled compound to trace chlorine displacement pathways .

Q. Q4: What methodologies are appropriate for assessing environmental persistence and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis Studies : Conduct pH-dependent experiments (pH 4–9) to track degradation via HPLC-UV. Half-life in neutral water is ~48 hours .
  • Photodegradation : Use UV-Vis irradiation (254 nm) to simulate sunlight; GC-MS identifies chlorinated byproducts (e.g., dichloroketones) .
  • Microbial Degradation : Soil microcosm assays with Pseudomonas spp. quantify biodegradation rates under aerobic/anaerobic conditions .

Q. Q5: How can researchers address discrepancies between in vitro and in vivo toxicity data for this compound?

Methodological Answer:

  • Metabolite Profiling : Compare hepatic microsomal assays (rat/human) with in vivo plasma samples via LC-MS/MS to identify reactive metabolites .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile acute vs. chronic toxicity thresholds .
  • Cross-Species Validation : Use zebrafish embryos for rapid in vivo developmental toxicity screening alongside mammalian models .

Q. Q6: What computational tools are effective for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to cytochrome P450 enzymes (e.g., CYP2E1) .
  • QSAR Modeling : Train models on chlorinated ketone datasets to predict acute oral toxicity (LD₅₀) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.